molecular formula C9H17NO2 B13243504 3-(2-Aminocyclohexyl)propanoic acid

3-(2-Aminocyclohexyl)propanoic acid

Cat. No.: B13243504
M. Wt: 171.24 g/mol
InChI Key: CZNVFYGEIHGWKV-UHFFFAOYSA-N
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Description

3-(2-Aminocyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group attached to the second carbon of the cyclohexyl ring and a propanoic acid group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminocyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexanone to 2-Aminocyclohexanone: Cyclohexanone is first converted to 2-aminocyclohexanone through reductive amination using ammonia and a reducing agent such as sodium borohydride.

    2-Aminocyclohexanone to this compound: The 2-aminocyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(2-aminocyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Amides, esters, or other substituted products.

Scientific Research Applications

3-(2-Aminocyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminocyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminocyclohexyl)propanoic acid
  • 3-(4-Aminocyclohexyl)propanoic acid
  • Indole-3-propionic acid

Uniqueness

3-(2-Aminocyclohexyl)propanoic acid is unique due to the position of the amino group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-aminocyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

CZNVFYGEIHGWKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCC(=O)O)N

Origin of Product

United States

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